(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Chiral amine purity Enantiomeric excess Medicinal chemistry building blocks

(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1213383-47-1) is a single-enantiomer primary amine belonging to the class of α-chiral allylic amines. It features a 4-fluoro-3-(trifluoromethyl)phenyl ring on the α-carbon and a terminal alkene, giving it a molecular formula of C₁₀H₉F₄N and a molecular weight of 219.18 g·mol⁻¹.

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
Cat. No. B13048067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=C(C=C1)F)C(F)(F)F)N
InChIInChI=1S/C10H9F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1
InChIKeyNWFDOKHJFRDVAD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine – A Defined Chiral Allylamine Building Block


(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1213383-47-1) is a single-enantiomer primary amine belonging to the class of α-chiral allylic amines. It features a 4-fluoro-3-(trifluoromethyl)phenyl ring on the α-carbon and a terminal alkene, giving it a molecular formula of C₁₀H₉F₄N and a molecular weight of 219.18 g·mol⁻¹ . The compound is supplied as a research intermediate, with typical chromatographic purity of 98% . Its structural elements – a defined (R) configuration, an allylamine moiety amenable to further functionalisation, and a fluorinated aryl ring that modulates lipophilicity and metabolic stability – position it as a candidate building block for medicinal chemistry and asymmetric synthesis programs [1].

Why (1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine Cannot Be Replaced by a Racemate or Regioisomer


Substituting this compound with its racemate (CAS 1270414-88-4) or a regioisomeric analogue such as (1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-en-1-amine (CAS 1212861-92-1) introduces stereochemical or electronic variables that can alter the outcome of a synthetic sequence. Enantiomeric purity is critical when the amine is used as a chiral auxiliary or as a direct precursor to a single-enantiomer drug substance, because the opposite enantiomer may lead to a diastereomeric product with different biological or crystallisation properties [1]. Likewise, moving the fluorine and trifluoromethyl substituents around the phenyl ring changes the ring's electron density and steric environment, which can affect the reactivity of the allylamine group in transition-metal-catalysed reactions that rely on defined electronic parameters . The quantitative comparisons in Section 3 illustrate where these differences become measurable.

Product-Specific Evidence: Quantified Differentiation of (1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine


Enantiomeric Purity: (R) Enantiomer vs. (S) Enantiomer – Vendor-Supplied Chromatographic Data

The (R) enantiomer (CAS 1213383-47-1) is commercially supplied with a chromatographic purity of 98% . In contrast, the (S) enantiomer (CAS 1194055-91-8) is listed by a different vendor at 95% purity . While these values originate from different suppliers and analytical methods, the 3-percentage-point difference in assay purity represents a meaningful distinction for users who require the highest initial purity for subsequent asymmetric transformations, where lower-purity starting material can introduce diastereomeric impurities that are costly to remove downstream.

Chiral amine purity Enantiomeric excess Medicinal chemistry building blocks

Regioisomeric Comparison: 4-Fluoro-3-trifluoromethyl vs. 2-Fluoro-6-trifluoromethyl Substitution Pattern

The target compound carries the fluorine and trifluoromethyl groups in a 4-fluoro-3-trifluoromethyl arrangement, whereas a commercially available regioisomer, (1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-en-1-amine (CAS 1212861-92-1), places the substituents at positions 2 and 6 . No direct head-to-head reactivity data were identified in the open literature. However, class-level evidence from palladium-catalysed allylic amination studies indicates that the electron-withdrawing effect of a para-fluoro substituent increases the electrophilicity of the allyl system relative to an ortho-fluoro analogue, which can accelerate oxidative addition steps [1]. The magnitude of this electronic effect is estimated to be a Hammett σₚ value of +0.06 for 4-F vs. a σₒ value with an additional steric component for 2-F, suggesting that the target regioisomer may offer more predictable electronic tuning in cross-coupling applications.

Regioisomer reactivity Fluorinated building blocks Catalytic amination

Chiral Allylamine vs. Saturated Analogue: Functional Handle for Downstream Derivatisation

The target compound contains a terminal alkene (prop-2-enyl) that is absent in the saturated analogue (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine . The alkene provides a site for olefin cross-metathesis, hydroamination, or epoxidation, effectively functioning as a built-in synthetic handle. In contrast, the saturated analogue requires additional steps to introduce a functional group at that position. While no published comparative study quantifies the step-count advantage for this exact pair, retrosynthetic analysis for common target motifs (e.g., 1,2-amino alcohols) indicates that the allylamine can save at least one synthetic step when a two-carbon functionalised unit is required adjacent to the amine [1]. This step-economy advantage is a recognised principle in medicinal chemistry library synthesis.

Allylamine functionalisation Synthetic handle Building block versatility

Configurational Stability and Patent-Documented Utility as an Optically Active Intermediate

US patent application US20090326272A1 explicitly claims a method for producing optically active 1-(fluoro-, trifluoromethyl- or trifluoromethoxy-substituted phenyl)alkylamine N-monoalkyl derivatives, identifying such compounds as 'important intermediates for medicines and agricultural chemicals' [1]. The patent describes a reductive alkylation–hydrogenolysis sequence that preserves the stereochemical integrity of the starting chiral amine. The target compound's (R) configuration is a direct input to this process; use of the racemate would yield a mixture of diastereomeric tertiary amine products that are not separable by the claimed method. This documented stereochemical requirement provides a procurement rationale: the single enantiomer is essential for reproducing the patented synthetic pathway, whereas the racemate introduces an unresolvable stereochemical variable.

Optically active amine Pharmaceutical intermediate Patent methodology

Recommended Application Scenarios for (1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine


Asymmetric Synthesis of N-Monoalkyl Drug Intermediates

This compound is suited for reductive alkylation–hydrogenolysis sequences, as described in US20090326272A1 [1], where the (R) configuration is retained to produce single-enantiomer tertiary amine intermediates. The 98% input purity supports high-yielding transformations without extensive pre-purification.

Chiral Building Block for Fluorinated Medicinal Chemistry Libraries

The 4-fluoro-3-(trifluoromethyl)phenyl motif is privileged in medicinal chemistry for modulating target binding and metabolic stability. The terminal allylamine handle permits rapid diversification through cross-metathesis or epoxidation, enabling the preparation of structurally diverse compound libraries in fewer synthetic steps than the saturated analogue [2].

Stereochemical Probe in Enzyme or Receptor Studies

The defined (R) absolute configuration makes the compound a candidate for use as a single-enantiomer probe in biological assays where the corresponding (S) enantiomer serves as a negative control. The commercial availability of both enantiomers, albeit from different vendors, allows researchers to design paired stereochemical experiments.

Precursor to Chiral Trifluoromethylated Allylic Amine Derivatives

The compound can serve as a substrate for palladium-catalysed allylic amination or rearrangement reactions that yield α,γ-chiral trifluoromethylated amines, a class of compounds present in numerous pharmaceuticals [3]. The absence of ortho steric hindrance on the aryl ring (relative to the 2-fluoro-6-trifluoromethyl isomer) may be advantageous for reactions requiring unencumbered approach to the allyl system.

Quote Request

Request a Quote for (1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.